2-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
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Overview
Description
2-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydro-2H-pyran-4-yl piperidine intermediate. This can be achieved through the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The intermediate is then reacted with benzenesulfonyl chloride in the presence of a base to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
2-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s reactivity makes it useful for constructing complex molecules.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action for 2-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can be mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
2-chloro-tetrahydropyran: Similar in structure but lacks the piperidine and benzenesulfonamide moieties.
Tetrahydropyranyl ethers: Commonly used in organic synthesis as protecting groups.
O-(tetrahydro-2H-pyran-2-yl)hydroxylamine: Used in the synthesis of histone deacetylase inhibitors.
Uniqueness
2-chloro-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is unique due to its combination of aromatic and heterocyclic structures, which provides a versatile platform for chemical modifications and applications in various fields.
Properties
IUPAC Name |
2-chloro-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3S/c18-16-3-1-2-4-17(16)24(21,22)19-13-14-5-9-20(10-6-14)15-7-11-23-12-8-15/h1-4,14-15,19H,5-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAFXRUANRVHRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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